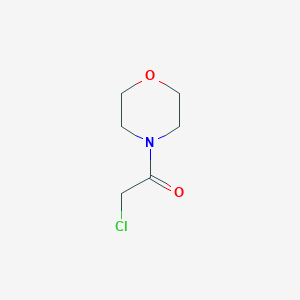

4-(Chloroacetyl)morpholine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQRPXBBBOXHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073258 | |

| Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440-61-5 | |

| Record name | 4-(Chloroacetyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1440-61-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(morpholin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloroacetyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloroacetyl Morpholine

Direct Synthesis Approaches for 4-(Chloroacetyl)morpholine

The most common and direct method for synthesizing this compound involves the reaction of morpholine (B109124) with chloroacetyl chloride. This approach is a classic example of nucleophilic acyl substitution.

Nucleophilic Acylation of Morpholine with Chloroacetyl Chloride.jocpr.comijprs.com

This reaction involves the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbonyl carbon of chloroacetyl chloride. jocpr.com The result is the formation of an amide bond, yielding this compound and a hydrochloride salt as a byproduct.

The choice of solvent and reaction temperature is crucial for the successful synthesis of this compound. The reaction is often conducted at reduced temperatures, typically between 0°C and 10°C, to control the exothermic nature of the reaction and minimize side product formation. jocpr.comnih.gov

Commonly employed solvent systems include:

Diethyl Ether: A frequently used solvent, often in the presence of a base like triethylamine (B128534). jocpr.comjocpr.com

Dichloromethane (B109758) (DCM): Another effective solvent for this reaction, providing good solubility for the reactants. mdpi.compsu.edu

Acetonitrile: Used in some procedures, particularly in conjunction with bases like potassium carbonate. mdpi.com

Toluene: Can be used, especially in industrial-scale production. chemrxiv.org

Dimethylformamide (DMF): A polar aprotic solvent that can enhance reactivity. mdpi.com

The reaction is typically stirred for several hours to ensure completion, followed by a workup procedure that often involves pouring the reaction mixture into ice water to precipitate the product. jocpr.com The crude product is then collected by filtration and purified, commonly by recrystallization from ethanol (B145695) and water. jocpr.com

Table 1: Solvent Systems and Conditions for Nucleophilic Acylation

| Solvent | Typical Temperature | Common Base | Reference |

|---|---|---|---|

| Diethyl Ether | 5-10°C | Triethylamine | jocpr.com |

| Dichloromethane | 0-5°C | Triethylamine | mdpi.com |

| Acetonitrile | Reflux | Potassium Carbonate | mdpi.com |

| Toluene | 100-110°C | Sodium Bicarbonate | chemrxiv.org |

Bases play a critical role in the synthesis of this compound by neutralizing the hydrogen chloride (HCl) that is formed as a byproduct of the acylation reaction. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction.

Commonly used bases include:

Triethylamine (TEA): A weak, organic base that is frequently used in this reaction, particularly when working in a homogeneous phase with solvents like diethyl ether or dichloromethane. jocpr.commdpi.comnih.gov It effectively scavenges the HCl produced.

Potassium Carbonate (K2CO3): An inorganic base that can be used in various solvents, including acetone (B3395972) and acetonitrile. jocpr.commdpi.com It is particularly useful in heterogeneous reaction conditions.

Sodium Hydroxide (B78521) (NaOH): A strong base favored in biphasic Schotten-Baumann conditions, where the reaction is carried out in a mixture of an aqueous and an organic solvent. nih.govgoogle.com

Sodium Bicarbonate (NaHCO3): A milder inorganic base that can also be employed to neutralize the acid byproduct. chemrxiv.org

Pyridine (B92270): While less common, pyridine has been used as a base in some acylation reactions. orgsyn.org

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com This mechanism can be broken down into two key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the morpholine ring on the electrophilic carbonyl carbon of chloroacetyl chloride. jocpr.comyoutube.com This attack leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is temporarily broken, and the oxygen atom carries a negative charge. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as a leaving group. youtube.com The protonated amide is then deprotonated by a base present in the reaction mixture to yield the final product, this compound. youtube.com

Novel and Optimized Synthetic Protocols

Controlled Reaction Conditions for Enhanced Yields and Purity.ijprs.compsu.edu

Careful control of reaction parameters is essential for maximizing the yield and purity of this compound. Key optimization strategies include:

Temperature Management: Maintaining a low temperature (0–5°C) during the addition of chloroacetyl chloride is crucial to suppress potential side reactions, such as the hydrolysis of the acid chloride. nih.gov

Stoichiometric Ratios: Using appropriate molar ratios of the reactants and base is important. Typically, a slight excess of the acylating agent and base is used to ensure complete conversion of the morpholine.

Purification Techniques: Recrystallization is a common and effective method for purifying the crude product, often using a solvent mixture like ethanol and water. jocpr.com This process removes unreacted starting materials and byproducts, leading to a product of high purity.

Optimized protocols have reported high yields, in some cases up to 90%. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of this compound involves the reaction of morpholine with chloroacetyl chloride, often in the presence of a tertiary amine base and a chlorinated solvent like dichloromethane or diethyl ether. jocpr.com While effective, this method presents environmental and safety concerns typical of conventional organic synthesis, such as the use of hazardous solvents and the generation of stoichiometric byproducts.

In alignment with the principles of green chemistry, research has shifted towards developing more sustainable synthetic routes. Key areas of improvement include the use of alternative solvents, solvent-free conditions, and more efficient catalytic systems. While specific literature on green synthesis for this compound is emerging, analogous green acylation methods for amines are well-documented and directly applicable.

One promising approach is the use of solid-supported catalysis under solvent-free conditions. zenodo.org For instance, silica (B1680970) gel has been shown to effectively facilitate the N-acylation of various amines with acid chlorides at ambient temperature without the need for a solvent. zenodo.org This method offers high chemoselectivity, simplified workup, and elimination of volatile organic compounds (VOCs). Another strategy involves replacing traditional solvents with greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass and is considered more environmentally benign than solvents like dichloromethane. chemrxiv.org

The following table compares a conventional synthesis method with potential green chemistry alternatives.

| Feature | Conventional Method | Green Chemistry Approaches |

| Solvent | Dichloromethane, Diethyl Ether jocpr.com | Solvent-free, zenodo.org 2-MeTHF, chemrxiv.org Acetonitrile nih.govnih.gov |

| Catalyst/Base | Triethylamine (stoichiometric) jocpr.com | Silica Gel (catalytic, reusable) zenodo.org |

| Conditions | 5-10°C, atmospheric pressure jocpr.com | Ambient temperature, solvent-free zenodo.org |

| Workup | Aqueous wash, extraction | Filtration, direct use of product |

| Waste | Triethylamine hydrochloride, solvent waste | Minimal waste, recyclable catalyst |

These green approaches not only reduce the environmental impact but also often lead to higher efficiency and cost-effectiveness, making them attractive for industrial-scale production.

Flow Chemistry and Continuous Synthesis of this compound

The synthesis of this compound from morpholine and chloroacetyl chloride is a rapid and highly exothermic reaction, which can pose safety and control challenges in large-scale batch reactors. Flow chemistry, or continuous synthesis, offers a powerful solution to these issues by performing reactions in small-volume, high-surface-area microreactors or tube reactors. nih.govnih.gov This technology provides superior heat transfer, precise temperature control, and enhanced safety by minimizing the volume of hazardous reactants at any given time.

While specific end-to-end continuous processes for this compound are detailed in patent literature, the principles are well-established from the continuous synthesis of the closely related N-acetylmorpholine. google.comgoogle.com A typical flow setup would involve two separate streams: one containing morpholine and a base in a suitable solvent, and the other containing chloroacetyl chloride in the same solvent. These streams are pumped at precise rates into a T-mixer, where they combine and initiate the reaction. The resulting stream then flows through a heated or cooled reactor coil for a specific residence time, allowing the reaction to reach completion. The product stream can then be directed to an in-line purification module or collected for subsequent processing.

Advantages of a continuous flow approach for this synthesis include:

Enhanced Safety: The small reactor volume drastically reduces the risks associated with the exothermic reaction and the handling of chloroacetyl chloride.

Improved Yield and Purity: Precise control over stoichiometry, mixing, and temperature often leads to fewer side products and higher yields.

Scalability: Production can be easily scaled up by running the flow system for longer periods or by "numbering up" (running multiple reactors in parallel).

Automation: Flow systems can be fully automated for consistent production and minimal manual intervention.

Recent advancements in flow chemistry even include plasma-based methods for N-acylation, which can activate less reactive starting materials without the need for chemical catalysts, further expanding the potential for efficient and novel synthesis. rsc.orgresearchgate.net

Formation of this compound as a Key Intermediate in Multi-Step Syntheses

The utility of this compound lies in its bifunctional nature. The morpholine ring provides desirable physicochemical properties in drug discovery, while the reactive chloroacetyl group serves as a versatile handle for introducing a wide array of other functional groups or for constructing larger molecular architectures. tandfonline.com

Precursor to Amide, Ester, and Thioether Derivatives

The electrophilic carbon of the chloroacetyl group is highly susceptible to nucleophilic substitution, making this compound an excellent starting material for various derivatives.

Amide Derivatives: The reaction with primary or secondary amines is one of the most common transformations. This nucleophilic substitution reaction readily displaces the chloride to form a new carbon-nitrogen bond, yielding N-substituted 2-(morpholino)-acetamides. This strategy has been used to synthesize compounds with potential biological activity, such as derivatives of 2-aminobenzothiazole (B30445). jocpr.comjocpr.com

Ester Derivatives: While less common than amidation, ester derivatives can be formed by reacting this compound with a carboxylate salt. In this SN2 reaction, the carboxylate anion acts as the nucleophile, displacing the chloride to form an ester linkage. This method provides access to compounds that combine the morpholine scaffold with various carboxylic acids.

Thioether Derivatives: Thiols and thiolate anions are excellent nucleophiles that react efficiently with this compound to form thioether derivatives. organic-chemistry.org This reaction is a cornerstone for building molecules that incorporate a sulfur linkage, which is a key structural motif in many pharmaceutical and materials science applications. nih.gov

The table below summarizes these transformations.

| Derivative Type | Nucleophile | General Product Structure | Example Reactant |

| Amide | Primary/Secondary Amine (R¹R²NH) | 2-Aminobenzothiazole jocpr.com | |

| Ester | Carboxylate (RCOO⁻) | Sodium Benzoate | |

| Thioether | Thiol/Thiolate (RS⁻) | Thioglycolic acid |

Role in Cyclization Reactions to Form Fused Heterocycles

The reactive chloroacetyl moiety of this compound is a powerful tool for the construction of cyclic and heterocyclic systems. It can participate in both intramolecular and intermolecular cyclization reactions to build rings of various sizes.

A prominent example is the synthesis of morpholin-2-one (B1368128) derivatives. researchgate.net When an amino alcohol is first acylated with chloroacetyl chloride, the resulting intermediate can undergo an intramolecular cyclization, where the hydroxyl group acts as a nucleophile to displace the chloride, forming a six-membered lactam ring. nih.gov This strategy is fundamental in building complex chiral fragments derived from amino acids. nih.gov

Furthermore, this compound can be used to construct fused heterocyclic systems. For example, it can be reacted with a molecule containing two nucleophilic sites. The initial reaction at one site attaches the morpholino-acetyl group, and a subsequent intramolecular reaction involving the second nucleophilic site and the carbonyl group of the acetyl moiety can lead to the formation of a new fused ring. ijprs.comresearchgate.net These multi-step, one-pot reactions are highly valuable in medicinal chemistry for rapidly generating molecular diversity and accessing novel, complex scaffolds. sioc-journal.cn

The following table provides examples of cyclization reactions involving chloroacetyl intermediates.

| Reaction Type | Key Reactants | Resulting Heterocycle | Ref. |

| Intramolecular Lactamization | Amino alcohol, Chloroacetyl chloride, NaH | Morpholin-2-one | nih.gov |

| Fused Heterocycle Synthesis | 4-(4-aminophenyl)morpholin-3-one, o-hydroxy aldehyde, Chloroacetyl chloride | Fused Morpholine Derivative | ijprs.com |

| Intramolecular Cyclization | N-Bts Amino Alcohol, Chloroacetyl Chloride | Morpholine-2-one | researchgate.netkoreascience.kr |

Chemical Reactivity and Mechanistic Investigations of 4 Chloroacetyl Morpholine

Electrophilic Properties of the Chloroacetyl Moiety

The chloroacetyl moiety is a key functional group that dictates the reactivity of 4-(chloroacetyl)morpholine. This group imparts significant electrophilic character to the molecule. The carbon atom attached to the chlorine is rendered highly susceptible to nucleophilic attack due to the inductive electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom itself. vulcanchem.com The chlorine atom serves as an effective leaving group, facilitating substitution reactions. This inherent reactivity makes this compound a valuable intermediate and building block in organic synthesis, particularly for introducing the morpholinoacetyl group into various molecular scaffolds. vulcanchem.com

The electrophilic α-carbon of the chloroacetyl group readily undergoes nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. smolecule.com This is the most prominent chemical transformation for this compound, allowing for the formation of new carbon-heteroatom bonds.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new covalent bond. jocpr.comnih.gov These reactions are foundational for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science. nih.govsci-hub.se

The versatility of this compound as an alkylating agent is demonstrated in its reactions with amines, alcohols, and thiols. nih.govchemrxiv.orgsemanticscholar.org For instance, it is used to alkylate secondary amines in the synthesis of pharmaceutical ingredients like Adagrasib. chemrxiv.org The reaction with various nucleophiles, including substituted 2-aminobenzothiazoles, alcohols, phenols, and sulfur-based nucleophiles like mercaptoacetic acid, has been well-documented. jocpr.comsemanticscholar.orgpsu.edu

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| Substituted 2-aminobenzothiazole (B30445) | Absolute ethanol (B145695), K₂CO₃, reflux (8-10 hrs) | 2-(4-(Substituted-benzothiazol-2-ylamino)acetyl)morpholine | jocpr.com |

| Pyrrolidine | Equimolar amounts | 1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethanone | nih.gov |

| Various alcohols/phenols | Dioxane, NaOH, heat (3-4 hrs) | N-[4-(Alkoxyacetyl)aminobenzenesulphonyl]morpholines | psu.edu |

| Mercaptoacetic acid | Not specified | Thiophene derivatives | semanticscholar.org |

| Secondary Amine (in Adagrasib synthesis) | Toluene, NaHCO₃, TBAB, 100-110 °C | Tertiary amine product | chemrxiv.org |

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the reviewed literature. However, insights can be drawn from related compounds. Kinetic studies on similar chloroacetamide herbicides and chloroformates help to elucidate the mechanisms of substitution. mdpi.comresearchgate.net For most chloroacetamides, base-mediated hydrolysis, a competitive substitution reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where a hydroxide (B78521) ion displaces the chloride. researchgate.net

Kinetic investigations typically involve monitoring the reaction rate under various conditions (e.g., changing nucleophile concentration, temperature, solvent) to determine the rate law and activation parameters. Such studies on related carbamoyl (B1232498) chlorides, like 4-(chloroformyl)morpholine, have been used to distinguish between different mechanistic pathways, such as ionization versus addition-elimination. nih.gov The l/m ratio, derived from the extended Grunwald-Winstein equation, can indicate the degree of nucleophilic solvent participation in the transition state. For 4-(chloroformyl)morpholine, an l/m ratio of 1.12 suggests a strong nucleophilic solvation effect at the developing carbamoyl carbocation. nih.gov While these studies are on a related but different functional group (chloroformate vs. chloroacetamide), they underscore the methodologies used to probe reaction mechanisms that are also applicable to this compound.

The rate and outcome of nucleophilic substitution reactions on this compound are significantly influenced by both steric and electronic factors pertaining to the attacking nucleophile.

Electronic Factors: The nucleophilicity of the attacking species is paramount. Amines, being generally strong nucleophiles, react readily. jocpr.comnih.gov The basicity of the amine can play a role; for example, more basic aliphatic amines are typically more reactive than less basic aromatic amines. Computational analyses on related systems have been used to probe electronic determinants of reactivity, identifying the most susceptible sites for electrophilic attack. researchgate.net

Steric Factors: Steric hindrance around the nucleophilic center can impede the reaction. For chloroacetamide herbicides, it has been shown that subtle differences in the substituent structure can dramatically influence reactivity and the reaction mechanism due to steric effects. researchgate.net For example, a bulky nucleophile will approach the electrophilic carbon of the chloroacetyl group more slowly than a smaller nucleophile, assuming similar electronic properties. The reaction conditions, such as the use of a base like triethylamine (B128534) or potassium carbonate, are often optimized to facilitate the reaction by deprotonating the nucleophile or neutralizing the acid produced. smolecule.comjocpr.com

Nucleophilic Substitution Reactions with Amines, Alcohols, and Thiols

Reactions Involving the Amide Linkage

While the chloroacetyl group is the primary site of reactivity, the amide linkage in this compound can also participate in chemical transformations, primarily hydrolysis and reduction. Amides are the least reactive among carboxylic acid derivatives, requiring more forceful conditions for these reactions to occur. libretexts.org

Hydrolysis Amide hydrolysis is the cleavage of the amide bond by reaction with water, a process that can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: When heated with a dilute aqueous acid, such as hydrochloric acid, the amide bond of this compound is cleaved. The reaction is technically between the amide and water, with the acid acting as a catalyst. libretexts.orgchemguide.co.uk The final products are morpholine (B109124) (which forms a morpholinium salt in the acidic medium) and chloroacetic acid. libretexts.org

Base-Catalyzed Hydrolysis: Heating this compound with an aqueous base, like sodium hydroxide, also results in hydrolysis. libretexts.org This reaction involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. The products are morpholine and the sodium salt of chloroacetic acid (sodium chloroacetate). chemguide.co.uk It is important to note that under basic conditions, nucleophilic substitution of the chloride can compete with or precede amide hydrolysis. researchgate.net

Table 2: Conditions and Products of Amide Hydrolysis

| Condition | Reagents | Products | Reference(s) |

|---|---|---|---|

| Acidic | Dilute HCl, heat | Morpholinium chloride and Chloroacetic acid | libretexts.orglibretexts.org |

| Alkaline | NaOH solution, heat | Morpholine and Sodium chloroacetate | libretexts.orgchemguide.co.uk |

Amidation Amidation, in the context of modifying the existing amide, is less common than hydrolysis. However, the synthesis of this compound itself is a classic example of an amidation reaction. It is typically prepared through the reaction of morpholine with chloroacetyl chloride, often in the presence of a base like triethylamine to neutralize the HCl byproduct. jocpr.comacs.org This reaction involves the nucleophilic attack of the secondary amine of morpholine on the highly reactive carbonyl carbon of the acid chloride. jocpr.com

The carbonyl group of the amide in this compound can be reduced to a methylene (B1212753) group (-CH₂-). This transformation requires the use of powerful reducing agents, as amides are relatively resistant to reduction. sci-hub.se

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). smolecule.com The reaction reduces the amide to an amine, converting this compound into N-(2-chloroethyl)morpholine. The reduction of amides to amines is a significant transformation in organic synthesis. sci-hub.se Catalytic hydrogenation with H₂ over a catalyst like Raney Nickel can also reduce carbonyl groups, but this method is less selective and would also reduce any carbon-carbon double bonds present in the molecule. libretexts.org

Table 3: Reduction of the Amide Carbonyl

| Reagent | Product | Notes | Reference(s) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | N-(2-chloroethyl)morpholine | Standard, powerful reagent for amide reduction. | smolecule.comsci-hub.se |

| Catalytic Hydrogenation (H₂/Raney Ni) | N-(2-chloroethyl)morpholine | Less selective; will also reduce C=C bonds. | libretexts.org |

Regioselectivity and Stereoselectivity in Reactions of this compound Derivatives

The precise control over reaction outcomes is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular structures with desired functionalities and spatial arrangements. For derivatives of this compound, the interplay between the reactive chloroacetyl group and the morpholine scaffold presents unique opportunities and challenges in achieving high levels of regioselectivity and stereoselectivity.

The synthetic utility of this compound and its derivatives lies in the predictable reactivity of the α-chloroacetamide functional group. This group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. The control of regioselectivity in more complex derivatives often depends on the nature of other functional groups present on the morpholine ring or the nucleophile.

In the synthesis of complex molecules, achieving selectivity is paramount. For instance, in cascade reactions involving derivatives of this compound, multiple new rings and stereocenters can be formed in a single step. acs.org The inherent structure of the morpholine ring in a derivative can direct the approach of incoming reagents, leading to highly selective transformations. acs.org The development of selective methods, such as palladium-catalyzed cross-coupling reactions or direct C-H arylations, allows for the specific functionalization of heterocyclic systems, a principle applicable to advanced morpholine derivatives. mdpi.com The ultimate goal is to orchestrate a series of reactions where each step proceeds with a predictable and high degree of control over which region of the molecule reacts (regioselectivity) and in what three-dimensional orientation (stereoselectivity). acs.org This level of control is essential for the efficient synthesis of complex natural products and pharmaceutical agents. acs.org

Asymmetric synthesis is critical for producing enantiomerically pure compounds, which is particularly important in medicinal chemistry as different enantiomers can have vastly different biological activities. nih.gov While this compound itself is an achiral molecule, it serves as an excellent starting material or precursor for the synthesis of chiral morpholine derivatives that can be used in stereocontrolled reactions. organic-chemistry.org

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to guide the stereochemical course of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. wikipedia.org C-functionalized morpholines, especially those in enantiomerically pure form, are valuable scaffolds in organic synthesis. ru.nl The synthesis of such chiral morpholines can be achieved by starting from enantiopure amino alcohols, which belong to the "chiral pool". ru.nl

Once a chiral morpholine derivative is synthesized from a precursor like this compound (via substitution of the chloride and subsequent modifications), it can function as a chiral auxiliary. For example, chiral N-acylmorpholine derivatives can be used to direct reactions such as enolate alkylations or aldol (B89426) reactions, leading to products with high diastereoselectivity. researchgate.net The established stereochemistry of the morpholine auxiliary biases the formation of one stereoisomer over another. researchgate.net This strategy has been successfully applied in the synthesis of a wide range of chiral molecules, including 2-substituted chiral morpholines via asymmetric hydrogenation of unsaturated morpholine precursors. semanticscholar.org

Computational Chemistry and Mechanistic Modeling

Computational chemistry provides powerful tools for understanding the underlying principles that govern chemical reactions. By modeling molecules and their interactions at an atomic level, researchers can predict reactivity, elucidate complex reaction mechanisms, and rationalize experimental observations.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of molecules. pmf.unsa.ba It is used to calculate various chemical reactivity descriptors, such as total energy, chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω), which help predict the stability and reactivity of a compound. pmf.unsa.ba

For this compound, DFT studies can illuminate its reaction pathways, particularly in nucleophilic substitution reactions. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can determine the HOMO-LUMO energy gap. A smaller gap generally implies higher reactivity. pmf.unsa.ba Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, predicting where reactions are likely to occur. researchgate.net

DFT calculations can model the entire reaction coordinate for a process, such as the substitution of the chlorine atom by a nucleophile. This involves identifying the structures and energies of the reactants, transition states, intermediates, and products. rsc.org The calculated activation energy barrier provides a quantitative measure of the reaction's feasibility and rate. rsc.org Such studies have been applied to various morpholine-containing systems to understand their properties and reactivity. researchgate.netajchem-a.com

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for a Series of Coumarin (B35378) Derivatives (Illustrative Example)

| Compound | Total Energy (au) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|---|---|

| 1 | -685.45 | -6.53 | -1.76 | 4.77 | 3.23 |

| 2 | -838.11 | -7.11 | -2.62 | 4.49 | 3.99 |

| 3 | -875.89 | -7.05 | -2.54 | 4.51 | 3.98 |

This table is an illustrative example based on data for coumarin derivatives to show the types of parameters calculated in DFT studies. pmf.unsa.ba A similar study on this compound and its derivatives would provide insights into their relative reactivity.

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their conformations and flexibility. drugdesign.orglidsen.com An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, allowing researchers to observe how a molecule moves, vibrates, and rotates. drugdesign.org

For this compound, MD simulations are valuable for performing a thorough conformational analysis. The morpholine ring can exist in different conformations (e.g., chair, boat), and there is rotational freedom around the single bonds, particularly the amide bond connecting the morpholine ring to the acetyl group. These simulations can identify the most stable, low-energy conformers and the energy barriers between them. drugdesign.org

Table 2: Potential Applications of Molecular Dynamics (MD) Simulations for this compound

| Area of Investigation | Objective | Potential Findings |

|---|---|---|

| Conformational Analysis | To identify stable conformers and the dynamics of their interconversion. | Determination of the preferred puckering of the morpholine ring (chair vs. boat) and the rotational barriers around the C-N amide bond. |

| Solvent Effects | To understand how the solvent influences molecular conformation and reactivity. | Simulation of explicit solvent molecules to see how interactions (e.g., hydrogen bonding) affect the conformational equilibrium. |

| Reactivity Prediction | To assess the accessibility of reactive sites in dominant conformations. | Analysis of how often the electrophilic chloroacetyl group is sterically hindered or exposed for nucleophilic attack. |

| Ligand-Protein Docking | To study the binding mode and stability of derivatives in a protein active site. | Calculation of binding free energies and identification of key intermolecular interactions for derivatives designed as enzyme inhibitors. tandfonline.com |

Applications of 4 Chloroacetyl Morpholine in Complex Organic Synthesis

Building Block in Pharmaceutical Synthesis

The morpholine (B109124) moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties. nih.govresearchgate.net 4-(Chloroacetyl)morpholine serves as a key intermediate for introducing this valuable scaffold into target molecules, enabling the synthesis of a wide array of pharmacologically active compounds. nih.gov

The primary utility of this compound in synthesis stems from the high reactivity of the α-chloro-substituted carbonyl group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the straightforward attachment of the morpholino-ethanone backbone to various molecular scaffolds.

Common synthetic strategies involve the reaction of this compound with:

Amines: Reaction with primary or secondary amines, such as substituted 2-aminobenzothiazoles or 5-substituted-2-amino-1,3,4-oxadiazoles, leads to the formation of new amide derivatives. jocpr.com This approach is fundamental in linking the morpholine unit to other heterocyclic systems known for their biological activity. jocpr.com

Phenols and Thiols: Nucleophilic attack from hydroxyl or thiol groups on the chloroacetyl moiety results in the formation of ether and thioether linkages, respectively.

Carboxylic Acids: While less common, it can be used in reactions where the chloroacetyl group serves as a precursor for further elaboration.

This versatility allows chemists to generate large libraries of novel morpholine derivatives for biological screening. For instance, researchers have synthesized a series of new compounds by reacting this compound with various substituted aminobenzothiazoles and amino-1,3,4-oxadiazoles to explore their potential as bioactive agents. jocpr.comjocpr.com Similarly, the reaction of amino acids with chloroacetyl chloride, a precursor to the title compound, is a key step in synthesizing morpholine-2,5-diones, which are investigated for medicinal applications. acs.org

Table 1: Examples of Derivatization Reactions with this compound

| Reactant Nucleophile | Resulting Linkage | Potential Product Class | Reference |

|---|---|---|---|

| Substituted 2-Aminobenzothiazole (B30445) | Amine (Secondary) | Heterocyclic Amides | jocpr.com |

| Substituted 2-Amino-1,3,4-oxadiazole | Amine (Secondary) | Heterocyclic Amides | jocpr.comjocpr.com |

| L-Prolinamide (via chloroacetyl chloride) | Amide | Pyrrolidine Derivatives | researchgate.net |

The derivatization of this compound has led to the discovery of compounds with significant therapeutic potential in several areas.

Antimicrobial Agents: A primary area of investigation for derivatives of this compound is in antimicrobial research. jocpr.com New benzothiazole (B30560) and 1,3,4-oxadiazole (B1194373) derivatives synthesized from this starting material have been screened for their antibacterial activity. jocpr.comjocpr.com The morpholine nucleus itself is a component of linezolid, an important antibiotic, highlighting the scaffold's relevance in this field. nih.gov Further studies have confirmed the antimicrobial potential of various novel morpholine derivatives. ijprs.comresearchgate.net

Anti-inflammatory Agents: The morpholine scaffold is integral to many compounds designed as anti-inflammatory agents. nih.govrsc.org While direct synthesis from this compound is one of several routes, its utility as a building block is clear. For example, novel quinoline (B57606) derivatives bearing azetidinone scaffolds, synthesized using chloroacetyl chloride in a key step, have been evaluated for anti-inflammatory activity. nih.gov Additionally, morpholine-containing curcumin (B1669340) analogs have shown potent anti-inflammatory properties. japsonline.com

Analgesics: The broad bioactivity of morpholine derivatives extends to analgesic applications. jocpr.com The synthesis of tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives, which involves a reaction with chloroacetyl chloride, has yielded compounds tested for both anti-inflammatory and analgesic effects. nih.gov

The morpholine ring is a key feature in several anticancer drugs, including the PI3K inhibitor GDC-0941 and the DNA-PK inhibitor NU7441. The physicochemical properties of the morpholine ring often contribute to improved potency and pharmacokinetic profiles. This compound serves as a valuable intermediate for incorporating this beneficial scaffold into novel anticancer agents.

Research has shown that morpholine derivatives possess a broad spectrum of anticancer activities. sciforum.net Studies have focused on synthesizing morpholine-conjugated benzophenone (B1666685) analogues, which have demonstrated anti-proliferative activity against various cancer cell lines, including DLA (Dalton's Lymphoma Ascites), EAC (Ehrlich Ascites Carcinoma), and MCF-7 (human breast cancer). sciforum.net The general importance of morpholine-containing heterocyclic compounds as chemotherapeutic agents is well-documented. jocpr.come3s-conferences.org

This compound is structurally related to key intermediates used in the synthesis of "gliptins," a class of oral hypoglycemic agents that inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govmdpi.com A crucial building block for the synthesis of the DPP-4 inhibitor Vildagliptin is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. beilstein-journals.org

This key intermediate is synthesized by reacting L-proline derivatives with chloroacetyl chloride. researchgate.netresearchgate.net The chloroacetyl group provides the reactive handle needed for the subsequent coupling reaction with 3-aminoadamantanol to form the final Vildagliptin molecule. researchgate.netgoogle.com This application underscores the importance of the chloroacetyl moiety in constructing complex, high-value active pharmaceutical ingredients.

Table 2: Key Intermediates in DPP-4 Inhibitor Synthesis

| Intermediate Name | Precursor Reagent | Target Drug | Reference |

|---|---|---|---|

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | Chloroacetyl chloride | Vildagliptin | researchgate.netbeilstein-journals.org |

Morpholine-based compounds are actively being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. tandfonline.comnih.gov The morpholine ring's unique balance of hydrophilicity and lipophilicity can enhance permeability across the blood-brain barrier, a critical feature for CNS-targeting drugs. tandfonline.com

Morpholine derivatives have been designed to inhibit key enzymes implicated in neurodegenerative processes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). tandfonline.comnih.govnih.gov While research in this area is ongoing and focuses on a wide range of morpholine-containing structures, the synthetic utility of this compound makes it a relevant tool for creating novel candidates for neurological disorder research.

Role in Agrochemical and Specialty Chemical Production

Beyond pharmaceuticals, the morpholine scaffold is utilized in the agrochemical industry for its fungicidal and bactericidal properties. e3s-conferences.org The reactive nature of this compound makes it a suitable intermediate for the synthesis of active ingredients in pesticides and fungicides. pharmaffiliates.com Its derivatives are also employed as microbicides in industrial applications, such as in adhesives, cooling water, and oil emulsions, to prevent microbial growth. pharmaffiliates.com

Insecticides and Herbicides

The chloroacetamide structure inherent in this compound is a recognized pharmacophore in the agrochemical industry. This compound acts as a crucial starting material for synthesizing a range of derivatives with potent herbicidal and insecticidal properties. The primary synthetic strategy involves the reaction of the activated methylene (B1212753) chloride group with various nucleophiles to introduce new functionalities and tune the biological activity of the final product.

Research into novel insect growth regulators has demonstrated the utility of the chloroacetyl group in building complex bioactive molecules. In one study, a chloroacetyl derivative was synthesized by reacting a secondary amine with chloroacetyl chloride. This intermediate was then converted into a vital isothiocyanatocarbonyl compound, which served as the precursor for a series of novel oxopropylthiourea derivatives nih.gov. These final compounds were evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The results indicated significant toxicological activity, with some derivatives showing LC₅₀ values comparable to the commercial insecticide lufenuron (B1675420) nih.gov.

| Compound | LC₅₀ (ppm) vs. 2nd Instar Larvae | LC₅₀ (ppm) vs. 4th Instar Larvae |

| Derivative 3 | 3.505 | 10.18 |

| Derivative 8 | 2.412 | 9.531 |

| Lufenuron (Ref.) | 2.295 | 9.079 |

| Data sourced from studies on oxopropylthiourea derivatives against S. littoralis. nih.gov |

In the field of herbicides, the chloroacetamide scaffold is a key component of many commercial products. A study focused on the synthesis of new chloroacetamide derivatives for herbicidal applications highlights the importance of this chemical class ekb.eg. In this research, various N-substituted chloroacetamides were synthesized from chloroacetyl chloride and evaluated as herbicidal agents against both broadleaf (Anagallis arvensis) and narrow-leaf (Lolium temulentum) weeds. The findings revealed that several of the synthesized compounds exhibited potent herbicidal activity, with EC₅₀ values lower than the standard herbicide acetochlor. Molecular docking studies suggested that these compounds act by inhibiting the Very Long Chain Fatty Acid Synthase (VLCFAs) enzyme, a common target for chloroacetamide herbicides ekb.eg.

The versatility of this compound as a precursor is further supported by studies where it is reacted with other heterocyclic systems, such as 2-aminobenzothiazole and 5-substituted-2-amino-1,3,4-oxadiazole, to create novel derivatives with potential biological activities jocpr.com. Although these specific studies screened for antibacterial activity, the synthetic pathway underscores a broader principle: this compound is a key intermediate for creating libraries of diverse molecules for screening across various agrochemical applications jocpr.comjocpr.comijprs.comuobaghdad.edu.iq.

Dyes and Pigments

The chloroacetyl group of this compound is a reactive handle that can be used to covalently attach the morpholine moiety to a chromophore (the color-producing part of a dye molecule). This functional group is particularly important in the synthesis of reactive dyes, which form covalent bonds with textile fibers like cotton or wool, leading to excellent color fastness.

The chloroacetamide group is a known reactive group for this purpose. Research into new homobifunctional reactive dyes has utilized chloroacetyl chloride (the direct precursor to this compound) to introduce these reactive groups into dye structures uctm.edu. In a typical synthesis, an amino-containing dye intermediate is acylated with chloroacetyl chloride. The resulting chloroacetamide-functionalized dye can then react with the hydroxyl groups of cellulosic fibers or the amino groups of wool fibers under alkaline conditions.

A representative synthetic scheme involves the following steps:

Diazotization : An aromatic amine is converted into a diazonium salt.

Coupling : The diazonium salt is reacted with a coupling component (such as a naphthol or aniline (B41778) derivative) to form an azo dye, which constitutes the chromophore.

Functionalization : An amino group on the chromophore or coupling component is reacted with chloroacetyl chloride to introduce the reactive chloroacetamide handle.

One study describes the synthesis of three new homobifunctional reactive dyes containing two chloroacetamide groups and a 4,4'-diaminostilbene-2,2'-disulphonic acid fragment uctm.edu. These dyes were evaluated on cotton and wool and were found to be suitable for cold pad-batch dyeing of cotton and exhaustion dyeing of wool, demonstrating good photostability uctm.edu. The presence of the reactive chloroacetamide group is crucial for the fixation of the dye to the fabric.

| Dye Property | Cotton (Cold Pad-Batch) | Wool (Exhaustion at 70°C) |

| Degree of Exhaustion (E%) | 76-81% | 94-96% |

| Degree of Fixation (F%) | 89-93% | 88-91% |

| Total Fixation (T%) | 69-74% | 83-87% |

| Performance data for novel homobifunctional reactive dyes containing chloroacetamide groups. uctm.edu |

Preparation of Advanced Polymeric Materials and Macromolecules

The reactive nature of the carbon-chlorine bond in this compound makes it a valuable tool in polymer chemistry for the creation of advanced materials with tailored properties. It can be employed either to initiate polymerization or to chemically modify existing polymers.

Monomer in Polymerization Reactions

While not a traditional monomer that undergoes chain-growth polymerization through its own double bond, this compound can be considered a functional initiator for certain types of controlled radical polymerization, most notably Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures.

The process is initiated from an alkyl halide, and the rate of initiation is a critical factor for achieving a controlled polymerization cmu.edu. The chloroacetyl group in this compound is structurally similar to many effective ATRP initiators colab.ws. The polymerization process would proceed as follows:

Activation : A transition metal complex (e.g., Cu(I)/ligand) abstracts the chlorine atom from this compound. This creates a radical on the adjacent carbon and oxidizes the metal complex (e.g., to Cu(II)Cl/ligand).

Propagation : The generated radical adds to a monomer (e.g., styrene, methyl methacrylate), initiating the growth of a polymer chain.

Deactivation : The oxidized metal complex can donate the chlorine atom back to the propagating polymer chain end, reforming a dormant species and the reduced metal complex. This reversible activation-deactivation process allows for controlled chain growth.

By using this compound as the initiator, every resulting polymer chain would have a morpholine group at one of its ends (the α-terminus). This provides a straightforward method for producing telechelic polymers with a pre-selected functionality, which is highly desirable for applications such as drug delivery, surface modification, and the creation of block copolymers cmu.edu.

Synthesis of Functionalized Polymers

Beyond initiation, this compound is an excellent reagent for the post-polymerization modification of polymers, particularly through "grafting-to" techniques nih.gov. This approach involves attaching pre-synthesized polymer chains to a surface or another polymer backbone.

A common application is in surface functionalization, where the properties of a material's surface are altered without changing its bulk characteristics frontiersin.org. For example, a polymer surface containing nucleophilic groups (e.g., hydroxyl or amine groups) can be modified by reacting it with this compound. This reaction covalently bonds the morpholinoacetyl group to the surface.

This strategy can be used to:

Improve Biocompatibility : The morpholine group can alter surface hydrophilicity and interactions with biological systems.

Create Reactive Surfaces : The newly attached morpholine group can serve as a site for further chemical reactions.

Develop Graft Copolymers : A polymer backbone with pendant nucleophilic groups can be reacted with this compound to create a graft copolymer, where the morpholinoacetyl units form short side chains.

Polymer grafting is a versatile technique for enhancing properties like solubility, biocompatibility, and morphology nih.gov. The use of a bifunctional molecule like this compound provides a direct and efficient route to incorporate the desirable features of the morpholine ring into a wide range of polymeric materials.

Spectroscopic and Analytical Characterization of 4 Chloroacetyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the precise structural features of 4-(Chloroacetyl)morpholine. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the disposition of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the protons of the morpholine (B109124) ring and the chloroacetyl group.

The morpholine ring contains two sets of methylene (B1212753) protons (–CH₂–) that are chemically non-equivalent due to their proximity to either the ring's oxygen atom or the nitrogen atom of the amide group. The protons on the carbons adjacent to the oxygen (O–CH₂) typically appear as a triplet at a lower chemical shift, while the protons on the carbons adjacent to the nitrogen (N–CH₂) appear as a triplet at a slightly higher chemical shift. The chloroacetyl group's methylene protons (Cl–CH₂) are significantly deshielded by the adjacent electron-withdrawing carbonyl and chlorine groups, resulting in a singlet at the highest chemical shift among the aliphatic protons.

Spectra for this compound are available in spectral databases, recorded in solvents such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide-d6 (DMSO-d6) spectrabase.com. The precise chemical shifts can vary slightly depending on the solvent used.

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Cl-CH₂-C=O | ~4.10 | Singlet (s) | 2H |

| O-CH₂ (Morpholine) | ~3.70 | Triplet (t) | 4H |

| N-CH₂ (Morpholine) | ~3.60 | Triplet (t) | 4H |

¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing at the lowest field (highest ppm value). The carbon of the chloroacetyl methylene group (Cl–CH₂) is also significantly downfield due to the attached chlorine atom. The morpholine ring carbons adjacent to the nitrogen (N–CH₂) appear at a higher chemical shift than those adjacent to the oxygen (O–CH₂). Spectral data for this compound is available in databases like SpectraBase spectrabase.com.

Table 2: Typical ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~165 |

| O-CH₂ (Morpholine) | ~67 |

| N-CH₂ (Morpholine) | ~46 |

| Cl-CH₂ | ~42 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While standard 1D NMR provides fundamental structural information, advanced techniques like 2D NMR could offer unambiguous confirmation of assignments. Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling between the two sets of morpholine protons. Heteronuclear Single Quantum Coherence (HSQC) would directly correlate each proton signal with its attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations, for instance, between the chloroacetyl protons and the carbonyl carbon, solidifying the structural assignment.

Solid-State NMR could be employed to study the compound in its crystalline form, providing information on molecular packing and conformational details that are averaged out in solution-state NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of the Amide and Chloroacetyl Groups

The IR spectrum of this compound is dominated by absorption bands corresponding to its key functional groups. A particularly strong and sharp absorption band is observed for the carbonyl (C=O) stretching vibration of the tertiary amide group. Research has identified this band at approximately 1654 cm⁻¹ jocpr.com. This frequency is characteristic of amide carbonyls and confirms the presence of the N-acetylmorpholine structure.

The chloroacetyl group also presents characteristic vibrations. The stretching of the C-Cl bond gives rise to a distinct absorption band. A study on the synthesis of this compound reported the appearance of a band at 1037 cm⁻¹ corresponding to the C-Cl group jocpr.com. Additionally, the C-H stretching and bending vibrations of the methylene groups in both the morpholine ring and the chloroacetyl moiety are visible in the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Reported Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | -CH₂- | ~2850-3000 | Medium-Strong |

| C=O Stretch (Amide) | -C(=O)N- | ~1654 jocpr.com | Strong |

| C-O-C Stretch (Ether) | Morpholine Ring | ~1115 | Strong |

| C-Cl Stretch | -CH₂Cl | ~1037 jocpr.com | Medium-Strong |

FT-IR and ATR-IR Analysis

Modern analysis of this compound typically utilizes Fourier Transform Infrared (FT-IR) spectroscopy, which offers higher sensitivity and resolution compared to older dispersive instruments. Samples can be prepared using the KBr (potassium bromide) disc method, where the compound is mixed with KBr powder and pressed into a transparent pellet jocpr.com.

Attenuated Total Reflectance (ATR)-IR is another common technique that simplifies sample handling. It allows for the direct analysis of solid or liquid samples without extensive preparation. ATR-IR spectra for this compound are available in spectral databases, indicating its use in the characterization of this compound spectrabase.com. This method is particularly useful for rapid and non-destructive analysis.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound and its derivatives. It provides precise information regarding the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

Molecular Weight Determination and Fragmentation Patterns

The molecular formula of this compound is C6H10ClNO2, corresponding to a molecular weight of approximately 163.60 g/mol . nih.govepa.govsigmaaldrich.comscbt.com Electron ionization mass spectrometry (EI-MS) is commonly used to determine the mass of the molecular ion (M+) and to generate characteristic fragment ions.

When subjected to mass spectrometry, the this compound molecule undergoes fragmentation, breaking into smaller, charged particles. The pattern of these fragments is unique to the molecule's structure. In the gas chromatography-mass spectrometry (GC-MS) data provided by the NIST Mass Spectrometry Data Center, the most abundant fragment ion (base peak) is observed at a mass-to-charge ratio (m/z) of 128. nih.gov Other significant fragments are also detected, providing a veritable fingerprint for the compound.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10ClNO2 | nih.govepa.gov |

| Molecular Weight ( g/mol ) | 163.60 | nih.govsigmaaldrich.com |

| Exact Mass ( g/mol ) | 163.0400063 | nih.govspectrabase.com |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unambiguously determining the elemental composition of a compound. uts.edu.aunih.gov Unlike standard mass spectrometry, HRMS can measure the mass of an ion with extremely high accuracy, typically with an error of less than 5 parts per million (ppm). nih.gov This level of precision allows for the calculation of a unique elemental formula.

For this compound, the theoretical exact mass of the molecular ion [M]+ is 163.0400063 Da. nih.gov An HRMS analysis would be expected to yield a mass value very close to this theoretical prediction. This high accuracy helps to distinguish this compound from other potential isobaric compounds—molecules that have the same nominal mass but different elemental formulas. The ability of HRMS to provide confident elemental composition is crucial for the structural confirmation of newly synthesized derivatives and for identifying unknown compounds in complex mixtures. uts.edu.authermofisher.com

Table 2: Elemental Composition and High-Resolution Mass Data for this compound

| Element | Count | Mass |

|---|---|---|

| Carbon (C) | 6 | 12.00000 |

| Hydrogen (H) | 10 | 1.00783 |

| Chlorine (Cl) | 1 | 34.96885 |

| Nitrogen (N) | 1 | 14.00307 |

| Oxygen (O) | 2 | 15.99491 |

| Theoretical Exact Mass | | 163.04001 |

Structure Activity Relationship Sar Studies of 4 Chloroacetyl Morpholine Derivatives

Influence of Substituent Modifications on Biological Activity

The core structure of 4-(chloroacetyl)morpholine serves as a versatile scaffold in medicinal chemistry. researchgate.net The morpholine (B109124) ring is recognized as a "privileged pharmacophore," a structural motif known to interact with a wide range of biological targets and often contributing to improved pharmacokinetic profiles of drug candidates. researchgate.netnih.gov The chloroacetyl group acts as a reactive handle, allowing for the covalent modification of other molecules and the synthesis of a diverse library of derivatives. smolecule.com

Research has demonstrated that replacing the chlorine atom with larger, more complex heterocyclic systems can significantly alter the biological activity of the resulting compounds. For instance, new derivatives have been synthesized by reacting this compound with substituted 2-aminobenzothiazoles and 5-substituted-2-amino-1,3,4-oxadiazoles. jocpr.comjocpr.com Subsequent screening of these novel compounds has revealed significant antibacterial activity against various pathogens. jocpr.com

The nature of the substituent on these appended heterocyclic rings plays a crucial role in determining the potency and spectrum of activity. Modifications to the benzothiazole (B30560) or oxadiazole moieties lead to measurable differences in antibacterial efficacy, highlighting a clear structure-activity relationship. The introduction of these specific substituents is directly linked to the observed biological effects, establishing the foundation of the SAR for this class of molecules. jocpr.com

Below is a representative data table illustrating how different substituents on a derivative scaffold can influence biological activity, based on typical findings in the literature.

| Compound ID | Substituent Group (R) | Target | Biological Activity (e.g., IC₅₀ in µM) |

|---|---|---|---|

| Derivative 1 | -H (unsubstituted) | Bacterial Strain A | 50.2 |

| Derivative 2 | -Cl (Chloro) | Bacterial Strain A | 25.8 |

| Derivative 3 | -OCH₃ (Methoxy) | Bacterial Strain A | 32.1 |

| Derivative 4 | -NO₂ (Nitro) | Bacterial Strain A | 15.5 |

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry is a critical determinant of a drug's pharmacological profile, as the chiral environment of biological systems (such as enzymes and receptors) can lead to differential interactions with enantiomers. nih.govijpsjournal.com The two enantiomers of a chiral drug may exhibit significant differences in their potency, receptor selectivity, metabolism, and potential for toxicity. nih.gov Consequently, the R- and S-enantiomers of a chiral derivative should be considered as distinct chemical entities. nih.gov

Molecular Docking and In Silico Profiling for Target Interaction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. alrasheedcol.edu.iq This in silico technique is instrumental in understanding SAR at a molecular level. The process involves generating a three-dimensional model of the ligand (the derivative) and the receptor and then using algorithms to calculate the most stable binding poses and estimate the binding affinity. nih.govsysrevpharm.org

For morpholine derivatives, docking studies have been employed to elucidate their binding modes with various targets. For example, novel morpholine-acetamide derivatives have been docked against carbonic anhydrase to understand the structural basis for their inhibitory activity. nih.gov These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues within the receptor's active site, providing a rationale for the observed biological activity. nih.govmdpi.com

Binding Affinities and Receptor Selectivity

A key output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.com This value provides a quantitative measure of the strength of the interaction between the ligand and its target. Lower binding energy values typically indicate a more stable complex and higher affinity.

Furthermore, in silico methods are crucial for predicting receptor selectivity. By docking a compound against a panel of related receptors, researchers can predict whether it will bind preferentially to the intended target. The chiral morpholine derivative ML398 serves as a prime example of high receptor selectivity. nih.gov It demonstrates potent antagonist activity at the dopamine D4 receptor (Ki = 36 nM) while showing negligible affinity for other dopamine receptor subtypes (D1, D2, D3, D5), where its activity is more than 100-fold weaker. nih.gov

The following table presents hypothetical docking scores for a series of derivatives against two related receptors, illustrating how structural modifications can influence both binding affinity and selectivity.

| Compound ID | Modification | Receptor A Binding Affinity (kcal/mol) | Receptor B Binding Affinity (kcal/mol) | Selectivity (Ratio A:B) |

|---|---|---|---|---|

| Ligand 1 | Base Scaffold | -7.5 | -7.2 | 1.04 |

| Ligand 2 | Added Phenyl group | -8.9 | -7.4 | 1.20 |

| Ligand 3 | Added 4-Chlorophenyl group | -9.8 | -7.5 | 1.31 |

| Ligand 4 | Added Naphthyl group | -10.5 | -8.1 | 1.30 |

Prediction of Agonist/Antagonist Properties

Beyond predicting binding, advanced computational models can also forecast the functional outcome of a ligand-receptor interaction—that is, whether a compound will act as an agonist (activator) or an antagonist (inhibitor). nih.gov Machine learning and deep learning-based QSAR systems have been developed specifically for this purpose. These models are trained on large datasets of compounds with known activities and learn to associate specific structural features with agonistic or antagonistic effects. nih.gov By analyzing the three-dimensional chemical structure, these in silico tools can predict the functional activity of novel derivatives, providing critical guidance for drug design and lead optimization efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. researchgate.netnih.gov The fundamental principle is that the biological effect of a molecule is a function of its structural and physicochemical properties. mdpi.com

A typical QSAR study involves several key steps:

Data Set Preparation : A collection of compounds with experimentally measured biological activities is assembled.

Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each compound to represent its structural, physical, and chemical properties.

Model Development : Statistical methods are used to create a mathematical equation that links the descriptors to the biological activity.

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability. mdpi.com

Advanced QSAR approaches, such as 4D-QSAR, incorporate the conformational flexibility of molecules and their dynamic interactions with targets by including data from molecular dynamics simulations. nih.gov For chiral molecules, specialized Quantitative Chirality-Structure Activity Relationship (QCSAR) models are developed using specific chirality descriptors to account for the influence of stereochemistry on activity. mdpi.com

Mechanisms of Action at a Molecular Level

The mechanism of action for this compound derivatives is ultimately defined by the specific molecular interactions they form with their biological targets. Insights from molecular docking studies are invaluable for elucidating these mechanisms. sysrevpharm.org These studies reveal the precise binding orientation and identify the key amino acid residues involved in the interaction.

The inhibitory or modulatory effect of a derivative arises from the formation of a stable ligand-receptor complex, which is stabilized by a network of non-covalent interactions. These can include:

Hydrogen Bonds : Often involving the oxygen or nitrogen atoms of the morpholine ring.

Hydrophobic Interactions : Typically involving aromatic rings or alkyl substituents on the derivative, which fit into nonpolar pockets of the target protein.

Ionic Interactions : Occurring if the derivative possesses charged functional groups. mdpi.com

By analyzing these interaction patterns, researchers can understand how a particular derivative exerts its biological effect, such as blocking the active site of an enzyme or preventing a receptor from adopting its active conformation. This molecular-level understanding is the cornerstone of rational drug design and the optimization of lead compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Chloroacetyl)morpholine, and how can reaction efficiency be optimized?

- Methodological Answer : The primary synthesis involves reacting morpholine with chloroacetic acid under dehydrochlorination conditions. To optimize efficiency, maintain stoichiometric ratios (1:1 molar equivalents) and use controlled reflux in polar aprotic solvents (e.g., dioxane). Reaction monitoring via TLC or HPLC ensures completion. Post-synthesis, recrystallization from methanol or ethanol improves purity (~80-85% yield). For scale-up, inert gas purging minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of the C-Cl bond (724 cm⁻¹) and C=O stretch (1644 cm⁻¹). Disappearance of C-Cl in derivatives indicates successful substitution .

- ¹H-NMR : Key signals include δ ~3.76 ppm (alkoxy groups in derivatives), δ 4.4 ppm (COCH₂), and δ ~2.93 ppm (morpholine CH₂-N-CH₂) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 155 for fragmentation patterns) and diagnostic losses (e.g., m/z 86 for morpholine ring cleavage) .

Advanced Research Questions

Q. How can researchers optimize nucleophilic substitution reactions using this compound to synthesize sulfonamide derivatives, and what factors influence yield?

- Methodological Answer :

- Reaction Design : Use equimolar amounts of this compound and sulfonamide precursors (e.g., N-(4-aminobenzenesulfonyl)morpholine) in DMF with triethylamine as a base. Reflux for 2–4 hours under nitrogen to prevent oxidation .

- Yield Optimization :

- Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance reactivity.

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Byproduct Mitigation : Use cold-water washing to remove unreacted chloroacetyl chloride. Yields typically range from 74–88% for alkoxyacetyl derivatives .

Q. What strategies are employed to resolve contradictions in spectral data when analyzing alkoxyacetyl derivatives of this compound?

- Methodological Answer : Contradictions often arise from overlapping signals (e.g., CH₂ groups in morpholine vs. alkoxy chains). Strategies include:

- 2D-NMR (COSY, HSQC) : Resolve ambiguities in proton-proton coupling and carbon assignments.

- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to suppress interference in ¹H-NMR.

- Comparative Analysis : Cross-reference IR data (e.g., C-O-C stretches at 1257–1065 cm⁻¹) with synthetic intermediates to confirm substitution patterns .

Q. How can X-ray crystallography validate the molecular conformation of this compound derivatives, and what crystallographic parameters are critical?

- Methodological Answer :

- Crystal Growth : Dissolve derivatives in ethanol or methanol and slowly evaporate at 20°C to obtain single crystals.

- Data Collection : Use a diffractometer (e.g., Oxford Diffraction) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL97 ensures accuracy (R-factor ≤ 0.045).

- Key Parameters :

- Symmetry Codes : e.g., (x, y, z+1) for hydrogen-bonded dimers.

- Thermal Displacement Parameters : Anisotropic refinement for heavy atoms (Cl, O, N).

- Hydrogen Bonding : Document N–H⋯O interactions (e.g., 2.8–3.0 Å distances) to confirm supramolecular packing .

Key Challenges & Solutions

- Challenge : Low solubility of derivatives in common solvents.

Solution : Use DMF/water mixtures for recrystallization or introduce polar substituents (e.g., methoxy groups) . - Challenge : Byproduct formation during nucleophilic substitution.

Solution : Optimize stoichiometry (10% excess nucleophile) and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.